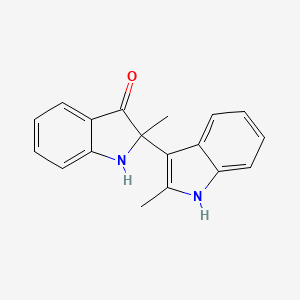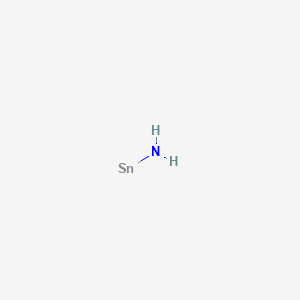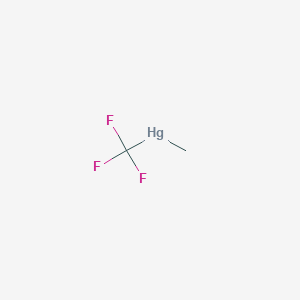
Methyl(trifluoromethyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(trifluoromethyl)mercury is an organomercury compound characterized by the presence of a trifluoromethyl group attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(trifluoromethyl)mercury can be synthesized through the reaction of bis(trifluoromethyl)mercury with methylating agents. One common method involves the reaction of bis(trifluoromethyl)mercury with methyl iodide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity and handling challenges associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional safety and containment measures to prevent environmental contamination and exposure to workers.
Chemical Reactions Analysis
Types of Reactions
Methyl(trifluoromethyl)mercury undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and organometallic compounds.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are typically carried out under controlled laboratory conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halothis compound compounds .
Scientific Research Applications
Methyl(trifluoromethyl)mercury has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl(trifluoromethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity .
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Similar in structure but lacks the trifluoromethyl group. It is known for its neurotoxicity and environmental impact.
Ethylmercury: Another organomercury compound with similar toxicological properties but different applications.
Trifluoromethylated Compounds: Compounds such as trifluoromethylbenzene and trifluoromethyltrimethylsilane share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
Methyl(trifluoromethyl)mercury is unique due to the presence of both a methyl and a trifluoromethyl group attached to mercury. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specific synthetic applications .
Properties
CAS No. |
33327-63-8 |
|---|---|
Molecular Formula |
C2H3F3Hg |
Molecular Weight |
284.63 g/mol |
IUPAC Name |
methyl(trifluoromethyl)mercury |
InChI |
InChI=1S/CF3.CH3.Hg/c2-1(3)4;;/h;1H3; |
InChI Key |
JCWDINBJKVEXAL-UHFFFAOYSA-N |
Canonical SMILES |
C[Hg]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
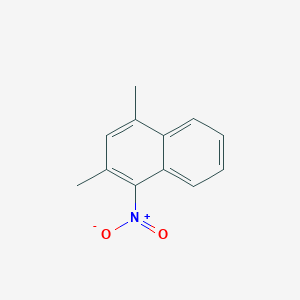
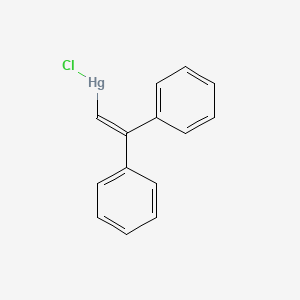
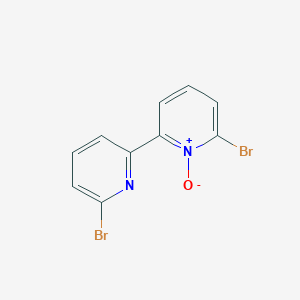
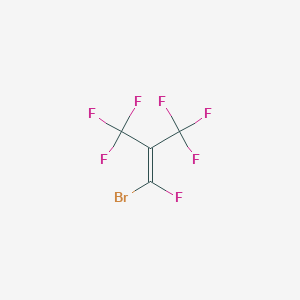
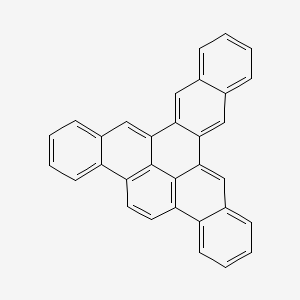
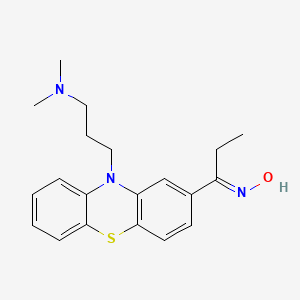
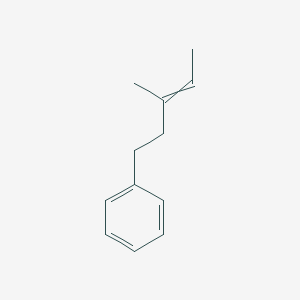


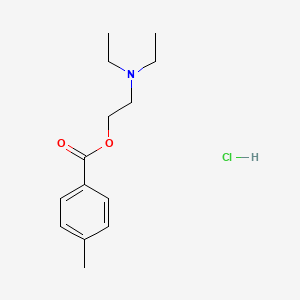
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
